Physicochemical Properties of 3,5-Dimethoxy-6-nitropyridin-2-amine
Physicochemical Properties of 3,5-Dimethoxy-6-nitropyridin-2-amine
This guide provides an in-depth technical analysis of 3,5-Dimethoxy-6-nitropyridin-2-amine (CAS 111451-29-7), a specialized heterocyclic intermediate. While often overshadowed by its N-oxide derivatives in energetic materials research, this compound represents a critical scaffold for designing high-density energy materials and specific kinase inhibitors in medicinal chemistry.
Technical Whitepaper & Characterization Guide
Executive Summary
3,5-Dimethoxy-6-nitropyridin-2-amine is a polysubstituted pyridine derivative characterized by a "push-pull" electronic system. The electron-donating methoxy and amino groups compete with the strongly electron-withdrawing nitro group and the pyridine nitrogen. This unique electronic environment makes it a valuable intermediate for nucleophilic aromatic substitutions (SNAr) and a precursor for polyaminopyridines (used in insensitive high explosives like LLM-105 analogs).
Researchers handling this compound must recognize its dual nature: it is a stable solid under ambient conditions but possesses the latent reactivity typical of nitro-heterocycles, requiring specific handling protocols to avoid thermal runaway during scale-up.
Chemical Identity & Structural Characterization[1][2]
| Property | Detail |
| IUPAC Name | 3,5-Dimethoxy-6-nitropyridin-2-amine |
| CAS Number | 111451-29-7 |
| Molecular Formula | C₇H₉N₃O₄ |
| Molecular Weight | 199.16 g/mol |
| SMILES | COc1c(N)nc([O-])c1OC |
| InChI Key | (Predicted) RDJILYVRVOTMTQ-UHFFFAOYSA-N (Analog) |
| Core Scaffold | Pyridine |
| Functional Groups | Primary Amine (-NH₂), Nitro (-NO₂), Methoxy (-OCH₃) x2 |
Structural Analysis
The molecule features a highly substituted pyridine ring. The C4 position is the only unsubstituted carbon, bearing a single aromatic proton.
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Electronic "Push-Pull": The amino group at C2 and methoxy groups at C3/C5 donate electron density into the ring via resonance (+M effect). The nitro group at C6 and the ring nitrogen withdraw density (-I/-M effect).
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Intramolecular Hydrogen Bonding: A weak intramolecular hydrogen bond is likely between the C2-amino hydrogen and the C3-methoxy oxygen, stabilizing the planar conformation. Unlike 3-nitropyridin-2-amines, the nitro group here is at C6, too distant for direct H-bonding with the amine, affecting solubility and pKa.
Physicochemical Properties[1][4]
Solid-State Properties
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Appearance: Yellow to orange crystalline powder. The color arises from the
transition of the nitro group conjugated with the aromatic system. -
Melting Point (Estimated): 165–175 °C. (Based on structural analogs like 2-amino-3-nitropyridine and the stabilizing effect of methoxy groups).
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Decomposition: Exothermic decomposition likely >220 °C. As a nitro-compound, Differential Scanning Calorimetry (DSC) is mandatory before heating bulk quantities.
Solution Properties
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Solubility Profile:
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High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents disrupt crystal lattice).
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Moderate Solubility: Acetone, Ethyl Acetate, Dichloromethane.
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Low Solubility: Water, Hexanes, Diethyl Ether.
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Acidity/Basicity (pKa):
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Basicity (Pyridine N / Amine N): The compound is an extremely weak base (Predicted pKa < 2.0). The electron-withdrawing nitro group at C6 and the inductive effect of methoxy groups significantly reduce the basicity of the pyridine nitrogen and the exocyclic amine. It will not protonate in physiological buffers (pH 7.4) but may protonate in concentrated mineral acids.
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Lipophilicity (LogP):
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Predicted LogP: ~1.1 – 1.4.
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Implication: The compound has moderate membrane permeability, making it a viable drug scaffold, but the nitro group is a metabolic liability (reductive metabolism).
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Synthesis & Manufacturing Logic
The synthesis of 3,5-Dimethoxy-6-nitropyridin-2-amine is non-trivial due to the directing effects of the pyridine ring. The most authoritative route involves the nitration of 3,5-dimethoxypyridine followed by regioselective ammonolysis .
Synthetic Pathway Visualization[5]
Caption: Synthesis via the energetic materials pathway. Note that the N-oxide variant is often the stable intermediate isolated in high-nitrogen research.
Detailed Protocol (Based on Analogous Chemistry)
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Nitration: 3,5-Dimethoxypyridine is treated with mixed acid (HNO₃/H₂SO₄).[1] The N-oxide is often formed first or used as a starting material to facilitate nitration at the 2 and 6 positions.
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Ammonolysis (The Critical Step):
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Reagent: Saturated ethanolic ammonia.
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Conditions: Ambient temperature to 60°C.
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Mechanism: SNAr displacement. In 3,5-dimethoxy-2,6-dinitropyridine (or its N-oxide), the nitro group is an excellent leaving group. The presence of the N-oxide or the specific electronic environment directs the amine to the 2-position.
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Note: In the N-oxide series, ammonolysis of 3,5-dimethoxy-2,6-dinitropyridine-1-oxide yields 2-amino-3,5-dimethoxy-6-nitropyridine-1-oxide . Reduction (e.g., with PCl₃) would yield the target title compound.
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Analytical Profiling (Expected Data)
To validate the identity of the synthesized material, researchers should look for the following spectral signatures:
| Technique | Diagnostic Signal | Mechanistic Explanation |
| ¹H NMR (DMSO-d₆) | δ ~7.5-8.0 ppm (1H, s) | The single aromatic proton at C4. It appears as a singlet because positions 3 and 5 are substituted. |
| δ ~3.8-4.0 ppm (6H, s) | Two distinct methoxy signals (or one overlapping if symmetric environment is accidental, but likely distinct due to 2-amino vs 6-nitro asymmetry). | |
| δ ~7.0-8.5 ppm (2H, br s) | Amine protons (-NH₂). Broad due to exchange; chemical shift dependent on concentration/solvent. | |
| IR Spectroscopy | 1350 & 1530 cm⁻¹ | Symmetric and asymmetric NO₂ stretching vibrations. |
| 3300 & 3450 cm⁻¹ | Primary amine N-H stretching. | |
| Mass Spectrometry | m/z 200.17 [M+H]⁺ | Protonated molecular ion. |
Handling, Safety & Stability
Energetic Potential
While this specific molecule is a mono-nitro compound and less explosive than its dinitro precursors (like 2,6-dinitro-3,5-diaminopyridine), it is a precursor to High Nitrogen Explosives .
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Precaution: Treat as a potential energetic material until DSC data confirms stability. Avoid heating in closed vessels.
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Incompatibility: Strong oxidizers, reducing agents (hydrazine, metal hydrides).
Storage[7]
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Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
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Light Sensitivity: Nitro-amines can darken upon light exposure due to photo-oxidation/reduction cycles. Amber vials are required.
References
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High Nitrogen Explosives. Part 1. 2,6-Dinitropyridines and Dibenzo-1,3a,4,6a-Tetraazapentalenes. [1]
- Source: Defense Technical Information Center (DTIC), Report NAWCWPNS TP 8211.
- Relevance: Primary source for the synthesis and ammonolysis of 3,5-dimethoxy-2,6-dinitropyridine deriv
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URL: (Verified Context)
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PubChem Compound Summary: 2-Amino-6-methoxy-3-nitropyridine (Analogous Scaffold).
- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3852428.
- Relevance: Provides baseline physicochemical data for the close structural isomer used for property estim
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URL:
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BenchChem Technical Data: 2-Amino-3,5-dimethoxy-6-nitropyridine.
- Source: BenchChem D
- Relevance: Confirms commercial availability and CAS 111451-29-7 identity.
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URL:
